![molecular formula C20H21BrN2OS B4011892 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B4011892.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane, thiazole, and bromophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch condensation reaction, where a bromophenyl ketone reacts with thiourea under acidic conditions.
Attachment of the Adamantane Group: The adamantane group can be introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the thiazole-adamantane intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Radical Reactions: The adamantane group can participate in radical reactions, leading to the formation of various functionalized adamantane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, functionalized adamantane derivatives, and various carboxamide derivatives .
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry:
Materials Science: The adamantane group imparts rigidity and stability to the compound, making it useful in the development of advanced materials such as polymers and nanomaterials.
Industrial Chemistry: The compound can be used as a building block for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole and bromophenyl groups but has a different functional group attached to the thiazole ring.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound contains a thiazole ring but has different substituents and functional groups.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is unique due to the presence of the adamantane group, which imparts rigidity and stability to the compound. This structural feature distinguishes it from other similar compounds and contributes to its unique biological and chemical properties .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2OS/c21-16-3-1-15(2-4-16)17-11-25-19(22-17)23-18(24)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWVMSPGVVCWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4011821.png)

![(2,3-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4011833.png)
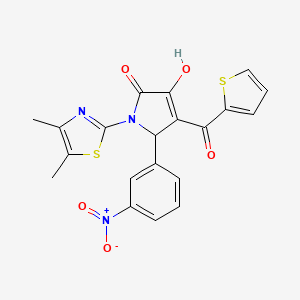
![1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine](/img/structure/B4011850.png)
![N-(4-methylphenyl)-N'-[(1-propylcyclobutyl)methyl]malonamide](/img/structure/B4011852.png)
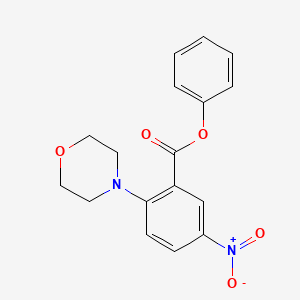
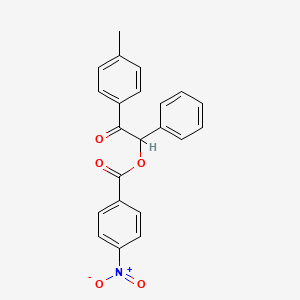
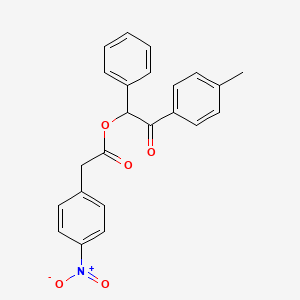
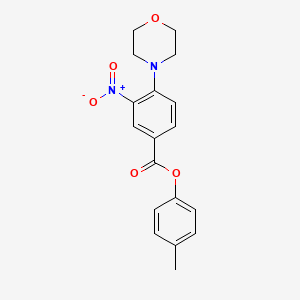
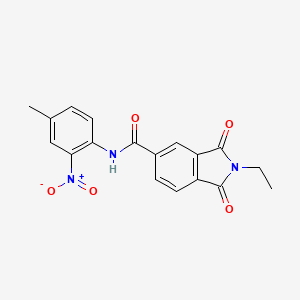
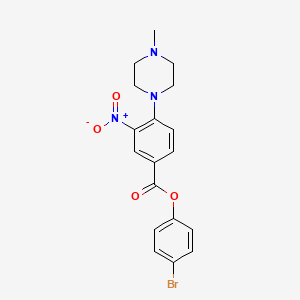
![(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4011897.png)
![methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4011898.png)
